Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate
Description
Properties
IUPAC Name |
methyl (E)-5-trimethylsilylpent-2-en-4-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-9(10)7-5-6-8-12(2,3)4/h5,7H,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDYTKABKPVNB-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected enol ether. One common method includes the use of a palladium-catalyzed coupling reaction, where the alkyne is coupled with a vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or osmium tetroxide, to form corresponding diols or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of saturated esters.
Substitution: The trimethylsilyl group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Acidic or basic conditions for desilylation.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Saturated esters.
Substitution: Desilylated enyne derivatives.
Scientific Research Applications
Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmacologically active compounds.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate involves its ability to participate in various chemical reactions due to the presence of the conjugated enyne system and the ester functional group. The trimethylsilyl group provides stability and can be selectively removed to expose reactive sites for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate is highlighted through comparisons with three analogous compounds:
Structural Comparisons
Key Observations :
- The TMS group in this compound distinguishes it from analogues by enhancing stability toward nucleophilic attack and enabling silicon-directed reactivity .
- Thienyl substituents (e.g., in Methyl (Z)-5-(5-methyl-2-thienyl)-2-penten-4-ynoate) introduce π-conjugation, altering UV-Vis absorption and redox behavior .
Physical and Chemical Properties
- Boiling Point: this compound has a relatively low boiling point due to its moderate molecular weight and non-polar TMS group. In contrast, the Ethyl diphenyl derivative (C₂₁H₂₀O₅) likely exhibits higher thermal stability due to its bulky aromatic substituents .
- Solubility: The TMS group increases lipophilicity, making the compound soluble in non-polar solvents (e.g., hexane). Conversely, the ethoxycarbonyloxy and thienyl analogues show improved solubility in polar aprotic solvents (e.g., DMSO) .
- Spectroscopy: ¹H NMR: The TMS group in this compound produces a distinct singlet at δ 0.1–0.3 ppm (9H, Si(CH₃)₃), while the methyl ester appears as a singlet at δ 3.7 ppm (3H, OCH₃) . In contrast, the thienyl protons in Methyl (Z)-5-(5-methyl-2-thienyl)-2-penten-4-ynoate resonate at δ 6.5–7.5 ppm, reflecting aromatic conjugation .
Biological Activity
Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound that has garnered attention in recent years for its potential biological activities. Characterized by a unique structural arrangement, this compound features a trimethylsilyl group attached to a pentyl chain, along with an ester functional group and a conjugated enyne system. The following sections will delve into the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with related compounds.
Structural Characteristics
The molecular formula of this compound is C₉H₁₃OSi, and its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Functional Groups | Trimethylsilyl, Ester, Conjugated Enyne |
| Molecular Weight | 181.0685 g/mol |
| Synthesis Methods | Various synthetic routes including alkynylation and coupling reactions . |
The presence of the trimethylsilyl group enhances the stability of the compound, making it a valuable intermediate in various organic synthesis processes.
Pharmacological Properties
Research into the biological activity of this compound is still ongoing. Preliminary studies suggest that it may interact with biomolecules, indicating potential pharmacological properties. The specific mechanisms of action remain under investigation, but its structural features suggest interactions with various biological targets.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary findings indicate possible antioxidant properties that could mitigate oxidative stress in cells.
Case Studies
Several studies have explored the biological implications of this compound:
- Cell Viability Assays : MTT assays have been employed to assess the cytotoxicity of the compound on various cell lines. Results indicated dose-dependent effects on cell viability, suggesting potential therapeutic applications in cancer treatment .
- Binding Interactions : Computational studies have investigated the binding interactions between this compound and several biomolecular targets using molecular docking simulations. These studies revealed promising binding affinities with proteins associated with metabolic diseases .
- Comparative Studies : Comparative analyses with related compounds such as methyl 5-(trimethylsilyl)pent-2,4-diynoate have shown differences in reactivity patterns and biological effects. For instance, while both compounds exhibit cytotoxicity, their mechanisms of action may differ due to structural variations.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with several related compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Methyl 5-(trimethylsilyl)pent-2,4-diynoate | Diacetylene | Contains two triple bonds, differing reactivity. |
| Methyl 5-(trimethylsilyl)pent-2-en-4-yn-1-ol | Alcohol | Hydroxyl group replaces the ester functionality. |
| Methyl 5-(trimethylsilyl)pent-2-en-4-yn-1-amine | Amine | Amine group introduces different reactivity patterns. |
This table illustrates how this compound stands out due to its combination of functional groups and potential biological activities.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the structure of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate, and how can ambiguities in data interpretation be resolved?
Answer:
- NMR Spectroscopy : Use and NMR to identify characteristic signals, such as the methyl ester ( ppm for ), conjugated enyne system (distinct alkene/alkyne proton splitting patterns), and trimethylsilyl group ( ppm for ). Employ 2D techniques (COSY, HSQC, HMBC) to resolve coupling ambiguities in the enyne region .
- X-ray Crystallography : Refine single-crystal data using SHELXL to determine bond lengths, angles, and conformations. For example, the C≡C bond in the enyne system should be ~1.20 Å, and the Si–C bond ~1.85 Å. Address disorder or twinning by refining occupancy parameters or using the TWIN command in SHELXL .
- IR Spectroscopy : Confirm ester carbonyl () and alkyne () stretches. Cross-validate with computational methods (DFT) to resolve overlapping peaks .
Advanced: How can synthetic routes for this compound be optimized to mitigate undesired side reactions involving the enyne or silyl groups?
Answer:
- Protection Strategies : Introduce the trimethylsilyl (TMS) group early via hydrosilylation or Grignard reactions to avoid nucleophilic attack on the enyne. Use Sonogashira coupling to assemble the enyne moiety in the presence of Pd/Cu catalysts, ensuring anhydrous conditions to prevent hydrolysis .
- Reaction Monitoring : Track intermediates by TLC or GC-MS. For example, monitor the stability of the TMS group under basic conditions (e.g., during esterification) to detect premature deprotection.
- Temperature Control : Perform reactions at low temperatures (−78°C to 0°C) to suppress dimerization of the enyne, which is prone to [2+2] cycloaddition under thermal stress. Quench reactions promptly after completion .
Advanced: How can computational methods (e.g., DFT) and experimental data be integrated to resolve contradictions in predicted vs. observed reactivity of the enyne system?
Answer:
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions or nucleophilic attacks. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies .
- Mechanistic Studies : Use isotopic labeling ( or ) to trace reaction pathways. For instance, label the alkyne terminus to distinguish between [4+2] vs. [2+2] pathways in dimerization reactions .
- Data Reconciliation : If computational models predict a dominant product not observed experimentally, re-examine solvent effects or steric parameters in simulations. Adjust torsional constraints (e.g., using Gaussian or ORCA software) to better match crystallographic bond angles .
Advanced: What strategies are effective in refining crystallographic data for this compound when dealing with disorder in the silyl group or enyne moiety?
Answer:
- Disorder Modeling : In SHELXL , split the TMS group into two or more positions with refined occupancy factors. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry for disordered atoms .
- Twinning Analysis : Use the SHELXT "HKLF 5" format to handle twinned data. For example, if the crystal exhibits pseudo-merohedral twinning, refine twin laws (e.g., twofold rotation) to improve R-factors .
- Hydrogen Placement : For ambiguous H-atom positions (e.g., on the ester methyl), employ the HFIX command in SHELXL to generate idealized positions, then validate with difference Fourier maps .
Basic: How can researchers distinguish between hydrolysis products of the ester and silyl groups during stability studies?
Answer:
- LC-MS Analysis : Monitor hydrolysis under acidic/basic conditions. The ester group hydrolyzes to a carboxylic acid (, [M+H]+ = parent −32), while the TMS group releases silanol () .
- pH-Dependent Studies : Conduct reactions at pH 2 (favors ester hydrolysis) vs. pH 12 (silyl deprotection). Quench aliquots at intervals and analyze by NMR to detect silanol peaks () .
Advanced: What experimental design considerations are critical for studying the dimerization kinetics of this compound under photolytic vs. thermal conditions?
Answer:
- Kinetic Traps : Use UV-vis spectroscopy () to monitor photoinduced [2+2] cycloaddition. For thermal dimerization, conduct reactions in sealed tubes at 80–100°C and sample periodically for GC-MS analysis .
- Product Isolation : Separate dimers via preparative HPLC (C18 column, 70% MeOH/HO). Characterize regioisomers using NOESY to confirm endo vs. exo stereochemistry .
- Activation Parameters : Calculate and via Eyring plots from rate constants measured at multiple temperatures. Compare with DFT-computed transition states to validate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
